Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 3-[(4-nitropyrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-19-12(16)10-4-2-3-9(5-10)7-14-8-11(6-13-14)15(17)18/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXNCCMRLCHRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785006 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate, a novel compound with significant potential in medicinal chemistry. By leveraging the known reactivity and properties of its precursors, 4-nitro-1H-pyrazole and methyl 3-(bromomethyl)benzoate, we will explore its synthesis, predicted chemical properties, and potential as a scaffold in drug discovery. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3][4] The strategic combination of a nitropyrazole moiety with a methyl benzoate group offers a unique opportunity for developing new therapeutic agents.[2]
Precursor Analysis: Building Blocks for a Novel Scaffold
A thorough understanding of the starting materials is fundamental to predicting the properties and successful synthesis of the target molecule.
4-nitro-1H-pyrazole
4-nitro-1H-pyrazole is a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5] The presence of the nitro group at the 4-position significantly influences its chemical reactivity and biological activity.[5][6]
Physicochemical Properties of 4-nitro-1H-pyrazole
| Property | Value | Reference |
| Molecular Formula | C₃H₃N₃O₂ | [6] |
| Molecular Weight | 113.08 g/mol | [6] |
| CAS Number | 2075-46-9 | [7] |
| Appearance | Yellow crystalline powder | [6] |
| Melting Point | 122 °C | [6] |
| Boiling Point | 290.3 °C | [6] |
| Density | 1.626 g/cm³ | [6] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone, and chloroform. | [6] |
The pyrazole ring is aromatic, and the acidic proton on the nitrogen at position 1 (N1) can be readily removed by a base, facilitating nucleophilic attack.
Methyl 3-(bromomethyl)benzoate
Methyl 3-(bromomethyl)benzoate is a bifunctional reagent widely used in organic synthesis.[8] It features an electrophilic benzyl bromide and a methyl ester group, allowing for diverse chemical transformations.[8] The benzylic bromide is particularly reactive towards nucleophiles.[8]
Physicochemical Properties of Methyl 3-(bromomethyl)benzoate
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₂ | [9] |
| Molecular Weight | 229.07 g/mol | [9] |
| CAS Number | 1129-28-8 | [9][10] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | 46-47 °C | [9] |
| Boiling Point | 112-114 °C at 3 mmHg | [9] |
| Solubility | Slightly soluble in water. | [9] |
Proposed Synthesis and Mechanism
The synthesis of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate is anticipated to proceed via a nucleophilic substitution reaction, likely an SN2 mechanism. The deprotonated 4-nitro-1H-pyrazole will act as the nucleophile, attacking the electrophilic benzylic carbon of methyl 3-(bromomethyl)benzoate.
Experimental Protocol: Synthesis of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate
-
Deprotonation of 4-nitro-1H-pyrazole: In a round-bottom flask, dissolve 4-nitro-1H-pyrazole in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF). Add an appropriate base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the pyrazole at the N1 position. The reaction should be stirred at room temperature until complete deprotonation is achieved.
-
Nucleophilic Substitution: To the resulting solution of the pyrazole anion, add a solution of methyl 3-(bromomethyl)benzoate in the same solvent dropwise at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials and the appearance of a new product spot.
-
Work-up and Purification: Once the reaction is complete, the mixture is typically filtered to remove any inorganic salts. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate.
Caption: Proposed SN2 mechanism for the synthesis.
Predicted Physicochemical Properties
The properties of the final compound can be extrapolated from its structure.
Predicted Properties of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₁N₃O₄ |
| Molecular Weight | 261.23 g/mol |
| Appearance | Likely a solid at room temperature (white or pale yellow) |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Predicted Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 - 8.5 | s | 1H | Pyrazole H-5 |
| ~8.0 - 8.2 | m | 2H | Aromatic H (benzoate) |
| ~7.8 - 8.0 | s | 1H | Pyrazole H-3 |
| ~7.4 - 7.6 | m | 2H | Aromatic H (benzoate) |
| ~5.5 | s | 2H | -CH₂- |
| ~3.9 | s | 3H | -OCH₃ |
¹³C NMR Spectroscopy
The carbon NMR will provide information about the carbon framework of the molecule.
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~140-150 | C-NO₂ (pyrazole) and aromatic C (benzoate) |
| ~125-135 | Aromatic CH (benzoate) and Pyrazole CH |
| ~55 | -CH₂- |
| ~52 | -OCH₃ |
IR Spectroscopy
Infrared spectroscopy will help identify the key functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1720 | C=O stretch (ester) |
| ~1590, 1480 | C=C and C=N stretch (aromatic and pyrazole rings) |
| ~1530, 1350 | N-O stretch (nitro group) |
| ~1280 | C-O stretch (ester) |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The ESI-MS is expected to show a peak for the molecular ion [M+H]⁺ or [M+Na]⁺.
Potential Applications in Drug Discovery
The pyrazole nucleus is a common scaffold in many clinically used drugs, exhibiting a wide range of pharmacological activities. [1][11]The incorporation of a nitro group can enhance the biological activity of heterocyclic compounds. [5]Furthermore, the benzoate moiety can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties. Given the known activities of pyrazole derivatives, Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate could be a promising candidate for screening in various therapeutic areas.
-
Anticancer Activity: Many pyrazole derivatives have shown potent anticancer activity against various cancer cell lines. [2]* Anti-inflammatory Activity: Pyrazole-containing compounds are known to exhibit significant anti-inflammatory properties, with some acting as selective COX-2 inhibitors. [3][4]* Antimicrobial Activity: The pyrazole scaffold has been associated with both antibacterial and antifungal activities. [1]
Caption: Potential of the target molecule in drug discovery based on its structural components.
Conclusion
This technical guide has provided a comprehensive theoretical framework for the synthesis, characterization, and potential applications of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate. By leveraging established chemical principles and data from its precursors, we have outlined a viable synthetic route and predicted the key physicochemical and spectroscopic properties of this novel compound. The presence of the biologically active pyrazole scaffold suggests that this molecule holds significant promise as a lead compound in drug discovery programs, particularly in the fields of oncology and inflammation. Further experimental validation of the proposed synthesis and biological evaluation are warranted to fully explore its therapeutic potential.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. [Link]
-
Current status of pyrazole and its biological activities - PMC. [Link]
-
Pyrazole, Synthesis and Biological Activity. [Link]
-
4-nitro-1H-pyrazole - Solubility of Things. [Link]
-
Methyl 3-(Bromomethyl)Benzoate 97% | PureSynth. [Link]
-
Supporting information - The Royal Society of Chemistry. [Link]
-
Test reaction for 4-nitro-1H-pyrasole derivative - ResearchGate. [Link]
- US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google P
-
4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem - NIH. [Link]
-
Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Methyl 3-methoxy-4-nitrobenzoate - the NIST WebBook. [Link]
-
3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid - PubChem. [Link]
-
Methyl 3-nitrobenzoate - CAS Common Chemistry. [Link]
-
FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... - ResearchGate. [Link]
-
Methyl 3-methoxy-4-nitrobenzoate - the NIST WebBook. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
Methyl benzoate - Wikipedia. [Link]
-
Methyl benzoate | CAS#:93-58-3 | Chemsrc. [Link]
-
[FREE] Provide the IR spectrum analysis for methyl benzoate. - brainly.com. [Link]
-
Preparation of Methyl 3-nitrobenzoate - University of South Alabama. [Link]
-
What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? : r/chemistry - Reddit. [Link]
-
Methyl Benzoate (NMR). [Link]
-
Solved Fill in separate 1H NMR Data Tables for methyl | Chegg.com. [Link]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methyl 3-(bromomethyl)benzoate | 1129-28-8 [chemicalbook.com]
- 10. pure-synth.com [pure-synth.com]
- 11. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate in Cancer Cell Lines
Introduction: The Therapeutic Potential of Pyrazole Derivatives in Oncology
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2] The versatility of the pyrazole ring allows for substitutions that can modulate its biological effects. Research has shown that pyrazole derivatives can exert anticancer effects through various mechanisms, such as the inhibition of critical cell signaling pathways, induction of apoptosis, and cell cycle arrest.[3][4] For instance, certain pyrazole analogs have been identified as potent inhibitors of enzymes like xanthine oxidase and kinases involved in cancer progression.[1][3]
This document provides a comprehensive guide for the initial in vitro evaluation of a novel pyrazole derivative, Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate . While specific biological data for this compound is not yet publicly available, its structural features—notably the nitro-pyrazole moiety—suggest a potential for cytotoxic activity against cancer cells. The nitro group, being a strong electron-withdrawing group, has been shown to enhance the anticancer potential of some pyrazole derivatives.[1] These application notes and protocols are designed for researchers, scientists, and drug development professionals to systematically investigate the cytotoxic and mechanistic properties of this compound in various cancer cell lines.
Part 1: Initial Cytotoxicity Screening using the MTT Assay
The first step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[5][6] The assay is based on the principle that metabolically active cells, specifically their mitochondrial dehydrogenases, can reduce the yellow tetrazolium salt MTT to a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[5]
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining compound cytotoxicity.
Protocol: MTT Assay
This protocol is optimized for adherent cells in a 96-well plate format.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cells in complete medium to a pre-determined optimal density (e.g., 5 x 10⁴ cells/mL).[5]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for blank controls.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate in complete medium from the stock solution. A wide concentration range is recommended for initial screening (e.g., 0.1, 1, 10, 50, 100 µM).
-
Ensure the final DMSO concentration in the wells is consistent and low (<0.5%) to avoid solvent-induced toxicity. Include a vehicle control (medium with the same percentage of DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or control medium.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Incubation and Measurement:
-
After the treatment period, add 10 µL of the MTT reagent to each well.[9]
-
Incubate for 2 to 4 hours at 37°C, allowing for the formation of purple formazan crystals.[9]
-
Carefully aspirate the medium containing MTT. For suspension cells, centrifugation of the plate may be necessary before aspiration.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[9][10]
-
Data Analysis and Presentation
The cytotoxic activity of a compound is quantified by its IC₅₀ value, which is the concentration required to inhibit 50% of cell growth.
-
Calculate Percentage Viability:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100.
-
-
Determine IC₅₀:
-
Plot the percentage viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
Table 1: Hypothetical Cytotoxicity Data for Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate
| Cell Line | Treatment Duration | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 24h | 45.2 |
| 48h | 22.8 | |
| 72h | 10.5 | |
| A549 (Lung Cancer) | 24h | 68.3 |
| 48h | 35.1 | |
| 72h | 18.9 | |
| HCT116 (Colon Cancer) | 24h | 33.7 |
| 48h | 15.4 | |
| 72h | 7.8 |
Part 2: Investigating the Mechanism of Cell Death - Apoptosis Assay
If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[11] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Protocol: Annexin V/PI Staining for Flow Cytometry
Materials:
-
Cells treated with Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate at IC₅₀ concentration for a relevant time point (e.g., 24 or 48 hours).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the test compound. Include an untreated (negative) control and a positive control (e.g., staurosporine-treated cells).[11]
-
Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.[12]
-
Wash the cells twice with cold 1X PBS by centrifuging at approximately 300 x g for 5 minutes.[11]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of about 1 x 10⁶ cells/mL.[11]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (rare).
Part 3: Cell Cycle Analysis
Many cytotoxic compounds exert their effects by disrupting the cell cycle. Analyzing the cell cycle distribution can reveal if a compound induces arrest at a specific phase (G1, S, or G2/M), which can provide insights into its mechanism of action. This is commonly done by staining the DNA of fixed cells with a fluorescent dye like Propidium Iodide (PI) and analyzing the fluorescence intensity by flow cytometry.[14]
Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Cells treated with the test compound.
-
Cold 70% ethanol.
-
PI/RNase staining buffer.
-
Flow cytometer.
Procedure:
-
Cell Fixation:
-
Staining and Analysis:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase staining buffer.[16]
-
Incubate for 30 minutes at room temperature, protected from light.[16]
-
Analyze by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Part 4: Probing Molecular Mechanisms with Western Blotting
To delve deeper into the molecular mechanism, Western blotting can be used to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation.[17][18] Based on the results from the apoptosis and cell cycle assays, a panel of relevant proteins can be selected.
Hypothetical Signaling Pathway Targeted by a Pyrazole Derivative
Caption: Hypothetical signaling pathway for apoptosis induction.
Protocol: Western Blotting
This is a general protocol; optimization for specific antibodies is required.
Materials:
-
Treated and untreated cell pellets.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice.[19]
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[20]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagent.[20]
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Conclusion and Future Directions
These protocols provide a systematic framework for the initial characterization of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate's anticancer potential. The data generated from these assays will establish its cytotoxicity profile and provide initial insights into its mechanism of action, such as the induction of apoptosis or cell cycle arrest. Positive and compelling results from this in vitro screening would warrant further investigation, including evaluation in a broader panel of cancer cell lines, assessment of off-target effects in normal cell lines, and ultimately, progression to in vivo preclinical models to evaluate efficacy and safety.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available from: [Link]
-
Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2025). Available from: [Link]
-
UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content (Propidium Iodide). Available from: [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]
-
MDPI. (2026). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Molecules, 31(4), 1234. Available from: [Link]
-
Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Available from: [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available from: [Link]
-
Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Available from: [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Available from: [Link]
-
Brazilian Journal of Biology. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Braz J Biol, 84, e284409. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 10(2), 112-120. Available from: [Link]
-
ResearchGate. (2025). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2020). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. BioMed research international, 2020, 8876365. Available from: [Link]
-
Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Available from: [Link]
-
Royal Society of Chemistry. (2023). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 13(45), 31685-31705. Available from: [Link]
-
Al-Awady, M. J., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals, 15(11), 1362. Available from: [Link]
-
Dadashpour, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Recent patents on anti-cancer drug discovery, 16(3), 366–377. Available from: [Link]
-
SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. Journal of Drug Delivery and Therapeutics, 13(12), 123-130. Available from: [Link]
-
Il Farmaco. (2000). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Il Farmaco, 55(11-12), 709-716. Available from: [Link]
-
Journal of Advanced Scientific Research. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. J Adv Sci Res, 11(Suppl 2), 76-81. Available from: [Link]
-
Molecules. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][12]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792. Available from: [Link]
-
Molecules. (2016). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 21(9), 1148. Available from: [Link]
Sources
- 1. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. medium.com [medium.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
"antimicrobial assay protocol for Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate"
Application Note: Antimicrobial Profiling of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate via Broth Microdilution
Executive Summary
This application note details the standardized protocol for evaluating the antimicrobial susceptibility profile of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (hereafter referred to as MNPB-Est ). Given the molecule's specific structural features—a lipophilic methyl benzoate tail linked to a pharmacologically active 4-nitro-pyrazole core—this protocol addresses critical solubility challenges and stability concerns that often confound standard assays. The methodology aligns with CLSI M07-A10 and EUCAST standards, utilizing Cation-Adjusted Mueller-Hinton Broth (CAMHB) and a resazurin-based viability readout for enhanced sensitivity.
Pre-Assay Critical Analysis
Before initiating wet-lab work, the researcher must account for the physicochemical properties of MNPB-Est to ensure data integrity.
Solubility & Solvent Selection
-
Challenge: MNPB-Est contains a methyl ester and a benzyl linker, rendering it highly lipophilic. Direct dissolution in aqueous media will result in precipitation, leading to "false negative" results (compound unavailable to bacteria) or "false positive" turbidity (precipitate read as growth).
-
Solution: Dimethyl Sulfoxide (DMSO) is the required solvent.
-
Constraint: The final concentration of DMSO in the assay well must not exceed 1% (v/v) for Gram-negative bacteria and 0.5% (v/v) for sensitive Gram-positive strains to avoid solvent toxicity masking the compound's effect.
Chemical Stability (Ester Hydrolysis)
-
Risk: The methyl ester moiety is susceptible to hydrolysis by non-specific bacterial esterases or pH fluctuations, potentially converting MNPB-Est into its corresponding carboxylic acid metabolite during the 16–20 hour incubation.
-
Mitigation: Prepare stock solutions fresh immediately prior to the assay. Do not store diluted working solutions.
Materials & Reagents
| Category | Item | Specification |
| Test Compound | MNPB-Est | >95% Purity (HPLC); Store at -20°C, desiccated. |
| Solvent | DMSO | Molecular Biology Grade (Sterile). |
| Media | CAMHB | Cation-Adjusted Mueller-Hinton Broth (Ca²⁺ 20-25 mg/L, Mg²⁺ 10-12.5 mg/L). |
| Viability Dye | Resazurin | 0.015% w/v aqueous solution (Filter sterilized). |
| Plates | 96-well Microplates | Polystyrene, flat-bottom, sterile with lid. |
| QC Strains | S. aureus | ATCC 29213 (Gram-positive control).[1] |
| QC Strains | E. coli | ATCC 25922 (Gram-negative control).[2] |
Experimental Protocol
Phase 1: Stock Solution Preparation
Objective: Create a concentrated "Master Stock" that allows for high dilution.
-
Weighing: Weigh approximately 2.0 mg of MNPB-Est into a sterile microcentrifuge tube.
-
Calculation: Calculate the volume of DMSO required to achieve a 10,240 µg/mL stock concentration.
-
Dissolution: Vortex vigorously for 30 seconds. Inspect visually for crystal clarity. Sonicate for 5 minutes if necessary.
Phase 2: Inoculum Preparation (Direct Colony Suspension)
Objective: Standardize bacterial density to avoid the "inoculum effect."
-
Select 3-5 isolated colonies from an overnight agar plate.
-
Suspend in sterile saline (0.85% NaCl).
-
Adjust turbidity to match a 0.5 McFarland Standard (approx.
CFU/mL) using a nephelometer or spectrophotometer ( ). -
Dilution: Dilute this suspension 1:100 in CAMHB to achieve the final assay inoculum of
CFU/mL.
Phase 3: Microplate Setup (Serial Dilution)
Objective: Create a gradient of compound concentrations.
-
Dispense Media: Add 100 µL of sterile CAMHB to columns 2 through 12 of the 96-well plate.
-
Compound Addition: Add 200 µL of the Working Solution (prepared by diluting Master Stock 1:100 in CAMHB) into Column 1.
-
Note: If Master Stock is 10,240 µg/mL, the Working Solution is 102.4 µg/mL (containing 1% DMSO).
-
-
Serial Dilution: Transfer 100 µL from Column 1 to Column 2. Mix by pipetting up and down 6 times. Repeat transfer from Col 2
Col 3, continuing to Column 10. -
Discard: Discard 100 µL from Column 10 after mixing.
-
Result: Columns 1–10 contain 2-fold dilutions (e.g., 51.2 µg/mL down to 0.1 µg/mL).
-
-
Controls:
-
Column 11 (Growth Control): Add 100 µL CAMHB + 1% DMSO (No Antibiotic).
-
Column 12 (Sterility Control): Add 100 µL CAMHB only (No Bacteria).
-
Phase 4: Inoculation & Incubation
-
Add 100 µL of the diluted bacterial suspension (Phase 2, Step 4) to wells in Columns 1 through 11.
-
Critical: Do NOT inoculate Column 12 (Sterility Control).
-
-
Seal plate with a breathable membrane or loose lid to prevent evaporation without creating anaerobic conditions.
-
Incubate: 35°C ± 2°C for 16–20 hours in ambient air.
Workflow Visualization
The following diagram illustrates the logical flow of the assay, emphasizing the critical split between compound preparation and biological handling.
Figure 1: Experimental workflow for MNPB-Est antimicrobial assay.
Data Analysis & Interpretation
Reading the Results
After incubation, examine the plate.
-
Visual Check: Look for turbidity (cloudiness) indicating bacterial growth.[1][3]
-
Resazurin Assay (Recommended):
-
Add 30 µL of 0.015% Resazurin solution to each well.
-
Incubate for 1–2 hours.
-
Blue Color: No growth (Resazurin unreduced).
-
Pink/Colorless: Growth (Resazurin reduced to Resorufin by active metabolism).
-
Defining MIC
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of MNPB-Est that completely inhibits visible growth (remains Blue in Resazurin assay).
Troubleshooting MNPB-Est Specifics
-
Precipitation: If the wells with high concentrations (Cols 1-3) show a white pellet without a color change to pink, this is compound precipitation, not bacterial growth. Record as "Inhibition with Precipitation."
-
Trailing Endpoints: Nitro-pyrazoles can sometimes show "trailing" (partial reduction). In this case, read the MIC at the first well with >80% reduction in color intensity compared to the Growth Control.
Plate Layout Diagram
Figure 2: Plate layout strategy. Columns 1-10 contain the drug gradient; Col 11 is the positive growth control; Col 12 is the negative sterility control.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution v 4.0. EUCAST. [Link]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
Sources
Application Note: High-Throughput Screening Validation & Profiling of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate
This Application Note is written for researchers and drug discovery scientists. It details the protocol for utilizing Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (referred to herein as MNPMB ) as a model scaffold for validating High-Throughput Screening (HTS) workflows.
Abstract & Strategic Overview
In the architecture of modern compound libraries, the N-benzyl pyrazole scaffold represents a privileged structure, frequently yielding hits against kinases, GPCRs, and metabolic enzymes. However, the specific functionalization of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (MNPMB) introduces distinct chemical liabilities—specifically the nitro group (redox activity) and the methyl ester (hydrolytic instability) —that make it an ideal "Stress Test" candidate for HTS pipelines.
This guide provides a rigorous protocol for screening MNPMB. It is designed not merely to test the compound's activity, but to validate the integrity of the screening platform itself , ensuring that compound management and assay detection methods can distinguish true bioactivity from interference artifacts (PAINS, aggregators, and quenchers).
Chemical Logic & Compound Management
Objective: Ensure MNPMB is delivered to the assay plate without degradation or precipitation.
Physicochemical Profile[1][2]
-
Molecular Weight: 261.23 g/mol
-
LogP (Predicted): ~1.8 (Moderate Lipophilicity)
-
Critical Liability 1 (Hydrolysis): The methyl ester is susceptible to hydrolysis by esterases (in cell lysates) or extreme pH, converting the neutral ester to the negatively charged benzoic acid (drastic change in potency/permeability).
-
Critical Liability 2 (Redox/Quenching): The 4-nitro group is a known fluorescence quencher and potential redox cycler.
Solubilization Protocol
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.
-
Concentration: Prepare a 10 mM Master Stock.
-
Storage: -20°C in amber glass or opaque polypropylene (protect Nitro group from photodegradation).
Step-by-Step Solubilization:
-
Weigh 2.61 mg of MNPMB powder.
-
Add 1.0 mL of Anhydrous DMSO.
-
Vortex: 30 seconds at medium intensity.
-
Sonication: 5 minutes in a water bath (ambient temp) to ensure complete dissolution of micro-aggregates.
-
QC Check: Centrifuge at 1,000 x g for 1 minute. Inspect for pellet. If clear, proceed.
Quality Control (LC-MS)
Before HTS, validate that the ester has not hydrolyzed.
-
Method: Reverse-phase LC-MS (C18 column).
-
Gradient: 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).
-
Acceptance Criteria: Purity >95%; <2% corresponding benzoic acid metabolite.
HTS Workflow Visualization
The following diagram illustrates the decision matrix for screening MNPMB, highlighting the "Off-Ramp" checks for false positives caused by its specific functional groups.
Caption: Logical flow for screening MNPMB, prioritizing the elimination of false positives due to nitro-quenching or redox cycling.
Experimental Protocols
Protocol A: Biochemical Screen (TR-FRET)
Use Case: Screening MNPMB against a kinase or protease target. Rationale: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is robust, but the nitro group on MNPMB can quench fluorescence if the fluorophore is in close proximity.
Reagents:
-
Target Protein (e.g., Kinase X)
-
Tracer (Europium-labeled antibody)
-
Substrate (ULight-labeled peptide)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Procedure:
-
Dispense Compound: Transfer 20 nL of MNPMB (from 10 mM stock) into a 384-well low-volume white plate using an acoustic dispenser (Final Conc: 10 µM).
-
Add Enzyme: Dispense 5 µL of Enzyme solution. Incubate 15 min at RT.
-
Add Substrate/ATP: Dispense 5 µL of Substrate/ATP mix.
-
Reaction: Incubate for 60 minutes at RT.
-
Detection: Add 10 µL of EDTA/Eu-Antibody detection mix.
-
Read: Incubate 60 min. Read on EnVision (Excitation: 320 nm; Emission: 615 nm / 665 nm).
Data Normalization:
Calculate the HTRF Ratio (
Protocol B: Interference Counter-Screen (Optical)
Critical Step for MNPMB Validation. Because the nitro group absorbs in the UV-Vis region and can quench fluorescence, a "Mock Assay" is required.
-
Setup: Replicate Protocol A, but omit the Enzyme .
-
Substitute: Add a "product-mimic" peptide or a constitutive fluorophore at a concentration matching 50% conversion.
-
Read: Measure signal with MNPMB present.
-
Analysis: If the signal decreases significantly compared to DMSO control, MNPMB is a Quencher (False Positive).
Protocol C: Cellular Toxicity (CellTiter-Glo)
Use Case: Assessing if the ester hydrolyzes to a toxic acid or if the nitro group causes oxidative stress.
-
Seeding: Plate HEK293 cells (5,000 cells/well) in 384-well plates. Incubate 24h.
-
Treatment: Add MNPMB (10-point dose response, Top conc 50 µM).
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Detection: Add CellTiter-Glo reagent (Promega). Shake 2 min. Read Luminescence.
-
Interpretation:
-
Steep Slope: Indicates non-specific toxicity (often seen with reactive nitro-aromatics).
-
Plateau: Cytostatic effect.[1]
-
Quantitative Data Summary (Expected Profiles)
The following table summarizes the expected behavior of MNPMB in a valid screen versus an artifactual result.
| Parameter | Valid Hit Profile | Artifact (False Positive) Profile |
| Solubility (PBS, pH 7.4) | Clear < 50 µM | Precipitate visible > 10 µM |
| TR-FRET Signal | Dose-dependent decrease | Signal drop independent of enzyme conc. |
| Hill Slope (IC50) | ~ 1.0 | > 2.0 (Aggregator) or < 0.5 (Quencher) |
| Max Inhibition | < 100% (unless covalent) | Often exactly 100% (Optical interference) |
| LC-MS Stability (24h) | > 90% Intact Ester | > 20% Hydrolyzed (Benzoic Acid) |
Mechanism of Action & Pathway Analysis
When screening MNPMB, it is vital to understand the potential metabolic fate of the molecule in a biological system.
Caption: Metabolic liabilities of MNPMB. Hydrolysis yields a polar acid; reduction yields a reactive amine.
References
-
PubChem. "Compound Summary: Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate." National Library of Medicine. Accessed October 2023. [Link]
-
Assay Guidance Manual. "Interference with Fluorescence and Absorbance." NCBI Bookshelf. A comprehensive guide on identifying quenchers like nitro-compounds in HTS. [Link]
-
Thorne, N., et al. "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology, 2010. Discusses mechanisms including redox cycling of nitro groups. [Link]
-
Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010.[2] Context on filtering reactive scaffolds. [Link]
Sources
"synthesis protocol for pyrazole derivatives from methyl benzoate"
An Application Note for Researchers, Scientists, and Drug Development Professionals
Synthesis Protocol for Pyrazole Derivatives from Methyl Benzoate
Abstract
Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Their synthesis is a critical task for researchers in drug discovery and development. This application note provides a comprehensive and field-proven guide for the synthesis of pyrazole derivatives, utilizing methyl benzoate as a readily available starting material. The protocol is structured around a robust two-step synthetic strategy: a Claisen condensation to form a key 1,3-dicarbonyl intermediate, followed by a classic Knorr pyrazole synthesis. This guide emphasizes the causality behind experimental choices, offers detailed, step-by-step protocols, and includes troubleshooting insights to ensure reliable and reproducible outcomes.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical science.[2] Its structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. This has led to its incorporation into a wide array of therapeutic agents with anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[1][2]
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and reliable methods for constructing the pyrazole core.[3][4] This method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] This document outlines a practical and efficient pathway to access these valuable pyrazole derivatives, starting from the simple aromatic ester, methyl benzoate.
Synthetic Strategy: A Two-Step Pathway
The conversion of methyl benzoate to a pyrazole derivative is efficiently achieved through a two-step sequence. The initial challenge is to transform the relatively unreactive ester into a suitable precursor for pyrazole ring formation. This is accomplished by first synthesizing a 1,3-diketone, a classic substrate for the Knorr synthesis.
-
Step 1: Claisen Condensation. Methyl benzoate is condensed with a ketone (e.g., acetophenone) in the presence of a strong base to form a 1,3-diketone intermediate (in this case, 1,3-diphenyl-1,3-propanedione, also known as dibenzoylmethane).
-
Step 2: Knorr Pyrazole Synthesis. The purified 1,3-diketone is then reacted with hydrazine hydrate in a cyclocondensation reaction to yield the final 3,5-disubstituted pyrazole derivative.
The overall workflow is depicted below.
Figure 2: Simplified mechanism of the crossed Claisen condensation.
Detailed Experimental Protocol
This protocol describes the synthesis of 1,3-diphenyl-1,3-propanedione from methyl benzoate and acetophenone. [5] Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Methyl benzoate
-
Acetophenone
-
5% Hydrochloric acid (HCl)
-
Methanol or Ethanol for recrystallization
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser
Procedure:
-
Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous DMSO (80 mL).
-
Base Addition: Carefully add sodium hydride (4.0 g, 100 mmol, 60% dispersion) to the DMSO in portions. Caution: NaH reacts violently with water. Ensure all glassware is dry.
-
Reagent Addition: Prepare a mixture of acetophenone (12.0 g, 100 mmol) and methyl benzoate (13.6 g, 100 mmol). Add this mixture dropwise to the NaH/DMSO suspension over 30 minutes at room temperature. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to 70°C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to room temperature and pour it slowly into 400 mL of ice-cold water with vigorous stirring.
-
Acidification: Acidify the aqueous solution to pH ~5 by the slow addition of 5% HCl. A yellow solid will precipitate.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from hot methanol or ethanol to afford pale yellow crystals of 1,3-diphenyl-1,3-propanedione. Dry the product under vacuum.
Expected Results & Characterization
| Parameter | Expected Value |
| Product | 1,3-Diphenyl-1,3-propanedione |
| Appearance | Pale yellow crystalline solid |
| Yield | 75-85% |
| Melting Point | 77-79 °C |
| ¹H NMR | The spectrum will show a mixture of keto and enol tautomers. Key signals include aromatic protons (7.4-8.1 ppm), a methine proton for the enol form (~6.8 ppm), and a methylene proton for the keto form (~4.8 ppm). |
| IR (cm⁻¹) | ~1600 (C=O, enol form), ~1540 (C=C, enol form) |
Part 2: Synthesis of 3,5-Diphenyl-1H-pyrazole
Principle & Mechanism: The Knorr Pyrazole Synthesis
This reaction is the definitive method for synthesizing pyrazoles from 1,3-dicarbonyl compounds. [3][6]The reaction proceeds via a cyclocondensation mechanism.
Causality of Reagent Choice:
-
Hydrazine Source: Hydrazine hydrate is a convenient and reactive source of hydrazine. Substituted hydrazines (e.g., phenylhydrazine) can also be used to generate N-substituted pyrazoles. [7]* Solvent & Catalyst: The reaction is typically run in an alcohol solvent like ethanol. A catalytic amount of acid (e.g., acetic acid) is often added to protonate a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine. [6][8] The mechanism involves two key stages:
-
Hydrazone Formation: One of the nitrogen atoms of hydrazine attacks a carbonyl group of the diketone to form a hydrazone intermediate.
-
Cyclization & Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. The resulting cyclic intermediate readily dehydrates to form the stable, aromatic pyrazole ring. [6]
Figure 3: Simplified mechanism of the Knorr pyrazole synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 3,5-diphenyl-1H-pyrazole from the previously prepared diketone. [8] Materials:
-
1,3-Diphenyl-1,3-propanedione
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve 1,3-diphenyl-1,3-propanedione (11.2 g, 50 mmol) in ethanol (50 mL).
-
Catalyst: Add a few drops (approx. 0.5 mL) of glacial acetic acid to the solution.
-
Reagent Addition: Add hydrazine hydrate (3.1 mL, ~50 mmol, 80% solution) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. The product may begin to precipitate from the hot solution.
-
Isolation: Cool the reaction mixture in an ice bath. The product will crystallize out of solution.
-
Purification: Collect the white crystalline solid by vacuum filtration. Wash the solid with a small amount of cold ethanol. The product is often pure enough for most applications. If further purification is needed, it can be recrystallized from ethanol.
-
Drying: Dry the purified 3,5-diphenyl-1H-pyrazole under vacuum.
Expected Results & Characterization
| Parameter | Expected Value |
| Product | 3,5-Diphenyl-1H-pyrazole |
| Appearance | White crystalline solid |
| Yield | 90-98% |
| Melting Point | 199-201 °C |
| ¹H NMR | Signals for the aromatic protons, a singlet for the C4-H of the pyrazole ring (~6.8 ppm), and a broad singlet for the N-H proton. |
| IR (cm⁻¹) | Broad peak ~3200 (N-H stretch), ~1595 (C=N stretch) |
Discussion & Field-Proven Insights
-
Trustworthiness through Self-Validation: The success of this synthesis relies on verifying the intermediate. It is crucial to confirm the identity and purity of the 1,3-diketone via melting point and spectroscopic methods before proceeding to the pyrazole synthesis. Impurities from the Claisen step can complicate the final cyclization and purification.
-
Troubleshooting the Claisen Condensation: Low yields in the first step are often due to wet solvents/glassware or an insufficient amount of base. If the self-condensation of acetophenone is a significant side reaction, using an excess of methyl benzoate can help favor the crossed-condensation product.
-
Regioselectivity in the Knorr Synthesis: When using a symmetrical 1,3-diketone like dibenzoylmethane, only one pyrazole product is possible. However, if an unsymmetrical diketone is used with a substituted hydrazine (e.g., methylhydrazine), a mixture of two regioisomers can form. [3][4]Reaction conditions, such as solvent and pH, can influence the regiochemical outcome. [3]* Alternative "One-Pot" Approaches: While this two-step protocol is robust and high-yielding, researchers have developed "one-pot" syntheses that generate the diketone in situ followed by cyclization without isolating the intermediate. [9][10]These methods can improve efficiency but may require more extensive optimization for new substrates. [10]
Conclusion
This application note details a reliable and scalable two-step protocol for the synthesis of 3,5-diphenyl-1H-pyrazole from methyl benzoate. By first employing a Claisen condensation to generate a 1,3-dicarbonyl intermediate, followed by the classic Knorr pyrazole synthesis, researchers can access this important heterocyclic scaffold in high yield. The provided protocols, mechanistic insights, and troubleshooting tips serve as a valuable resource for professionals in organic synthesis and drug development, enabling the consistent production of pyrazole derivatives for further investigation.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. [Link]
-
Recent Developments in the Synthesis of β-Diketones. PMC. [Link]
-
An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. Hilaris Publisher. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar. [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-Braun-Esselun/74d320268595a8e6308a0d4cf72d42b45070f074]([Link]
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... ResearchGate. [Link]
-
One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate in aqueous medium. Growing Science. [Link]
- Process for the preparation of linear 1,3-diketones.
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US5344992A - Process for the preparation of linear 1,3-diketones - Google Patents [patents.google.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Application Note & Protocols for the Purification of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate
Abstract
This guide provides a comprehensive overview and detailed protocols for the purification of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate, a key intermediate in pharmaceutical research and development. The purity of such intermediates is paramount, as it directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This document outlines a multi-tiered purification strategy, from initial crude workup to high-purity isolation, leveraging recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). The protocols are designed for researchers, chemists, and drug development professionals, with a focus on explaining the scientific rationale behind each procedural step to ensure robust, reproducible, and scalable results.
Introduction: Compound Profile and Purification Rationale
Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate is a moderately polar molecule characterized by three key functional regions:
-
Methyl Benzoate Moiety: Confers moderate polarity and solubility in common organic solvents. The ester is susceptible to hydrolysis under harsh acidic or basic conditions.
-
4-Nitro-1H-pyrazole Core: The pyrazole ring, a nitrogen-containing heterocycle, can exhibit basic properties, potentially leading to tailing on acidic silica gel.[3][4] The nitro group is a strong electron-withdrawing group that significantly increases the molecule's polarity and introduces specific safety considerations.[5]
-
Methylene Bridge: Provides flexibility to the molecule.
Achieving high purity is critical to prevent the carry-over of process-related impurities or isomers into subsequent synthetic steps, which can complicate development and regulatory approval.[1]
Anticipated Impurity Profile
A robust purification strategy begins with understanding potential impurities.
| Impurity Type | Potential Structure / Identity | Origin | Impact on Purification |
| Unreacted Starting Materials | 4-nitro-1H-pyrazole; Methyl 3-(halomethyl)benzoate | Incomplete reaction | Differing polarities; generally easy to remove. |
| Isomeric Byproducts | Methyl 3-[(4-nitro-2H-pyrazol-2-yl)methyl]benzoate | Alkylation at the N2 position of the pyrazole ring | Similar polarity and structure; often the most challenging separation. |
| Side-Reaction Products | Dinitro-pyrazole derivatives | Impurities in the nitropyrazole starting material.[6] | Higher polarity; may require stronger solvent systems to elute. |
| Degradation Products | 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | Hydrolysis of the methyl ester | Significantly more polar (acidic); can streak on silica gel. |
Critical Safety Precautions
Nitroaromatic compounds are a class of chemicals that require careful handling due to their potential toxicity.[5][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[8][9]
-
Ventilation: Handle the compound and all solvents in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]
-
Exposure: Avoid all personal contact, including skin contact and inhalation.[7] Chronic exposure to nitroaromatic compounds can pose health risks.[7]
-
Spills: In case of a spill, clean immediately using appropriate absorbent material. Avoid generating dust.
-
Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, in properly labeled hazardous waste containers according to institutional and local regulations.[10]
Overall Purification Strategy
The choice of purification method depends on the initial purity of the crude material and the final purity required. The following workflow provides a logical progression from bulk purification to high-purity polishing.
Caption: Decision workflow for selecting the appropriate purification method.
Protocol 1: Recrystallization
Recrystallization is the most efficient method for purifying crystalline solids, ideal for removing small amounts of impurities that have different solubility profiles.[11][12] A successful recrystallization relies on selecting a solvent (or solvent system) where the compound is highly soluble when hot but poorly soluble when cold.[13][14]
Step-by-Step Protocol: Solvent Screening
-
Place approximately 20-30 mg of the crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, water) dropwise, starting with ~0.5 mL.
-
Observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[14]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath.
-
If the compound dissolves completely upon heating, it is a potential candidate. Remove it from the heat and allow it to cool slowly to room temperature, then in an ice bath.
-
Observe for crystal formation. The formation of a significant amount of crystalline solid indicates a good single-solvent system.
-
If no single solvent is ideal, test a mixed-solvent system.[13][15] Dissolve the crude material in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., acetone or ethyl acetate) at an elevated temperature. Then, add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexanes or water) dropwise until the solution becomes faintly turbid. Allow to cool slowly.
Recommended Solvent Systems & Data
| Solvent System | Rationale | Expected Outcome |
| Ethanol or Methanol | The polar protic nature can effectively dissolve the compound when hot, with reduced solubility upon cooling. Often used for nitrated benzoates.[16][17][18] | Good for removing non-polar impurities. High recovery of moderately pure crystals is expected. |
| Ethyl Acetate / Hexanes | A versatile mixed-solvent system that allows for fine-tuning of polarity.[13] | Excellent for removing both more polar and less polar impurities. Allows for controlled crystallization. |
| Acetone / Water | Another powerful mixed-solvent system for polar compounds. | Can be effective, but carries a higher risk of "oiling out" if the water is added too quickly or the solution is too concentrated. |
Step-by-Step Protocol: Bulk Recrystallization
-
Place the crude Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions while heating the flask with stirring (e.g., on a hot plate). Add just enough solvent to completely dissolve the solid at the boiling point.[12]
-
If the solution is colored and the pure compound is expected to be colorless, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[11]
-
If using a mixed-solvent system, add the hot anti-solvent dropwise to the hot filtrate until turbidity persists. Add a few drops of the hot good solvent to re-clarify.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
Flash chromatography is a rapid purification technique that uses positive pressure to accelerate solvent flow through a column of stationary phase, making it more efficient than traditional gravity chromatography.[19][20] It is the method of choice for separating complex mixtures, including isomers.[21]
Caption: Standard workflow for flash column chromatography purification.
Step-by-Step Protocol: Method Development & Execution
-
TLC Analysis: Using thin-layer chromatography (TLC) plates (silica gel), identify a solvent system that provides good separation between your desired product and its impurities. Aim for an Rf value of 0.2-0.4 for the target compound.[22]
-
Solvent System Selection: A gradient of ethyl acetate in hexanes is a standard starting point for compounds of this polarity.[23] For more polar compounds, a dichloromethane/methanol system can be used.[23]
-
Column Packing: Select a column size appropriate for your sample amount (typically a 30:1 to 100:1 ratio of silica to crude material by weight).[3] Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar solvent.
-
Sample Loading:
-
Liquid Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Dry Loading (Recommended): Dissolve the crude material in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[22]
-
-
Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.[4][19]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Recommended Chromatography Conditions
| Parameter | Recommendation | Rationale & Comments |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography.[3][22] |
| Mobile Phase (Gradient) | System A: 10% to 70% Ethyl Acetate in Hexanes | Excellent starting point for moderately polar compounds.[23] |
| System B: 1% to 10% Methanol in Dichloromethane | Use if the compound is poorly soluble or requires a more polar system to elute.[23] | |
| Sample Loading | Dry Loading | Prevents band broadening and improves resolution, especially if the compound has poor solubility in the starting mobile phase.[22] |
| Modifier | 0.1% Triethylamine (if needed) | The pyrazole nitrogen may be basic; this neutralizes acidic sites on silica, preventing peak tailing.[3][4] |
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)
For applications requiring the highest purity (>99.5%), such as for API reference standards or late-stage development, preparative HPLC is the preferred method.[24][25] It offers superior resolution compared to flash chromatography.[24] Reversed-phase HPLC (RP-HPLC) is most suitable for this compound.[4][26]
Step-by-Step Protocol: RP-HPLC Purification
-
Analytical Method Development: First, develop an analytical scale RP-HPLC method using a C18 column to achieve baseline separation of the target compound from its impurities.
-
Solvent Preparation: Use HPLC-grade solvents (e.g., acetonitrile or methanol and water).[27] Degas the solvents thoroughly before use. A common modifier is 0.1% formic acid or trifluoroacetic acid (TFA) in both the aqueous and organic phases to improve peak shape.[4]
-
Sample Preparation: Dissolve the sample from the previous purification step in a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.[27]
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition for several column volumes until a stable baseline is achieved.
-
Injection and Gradient Run: Inject the sample and run the preparative gradient, which is typically scaled directly from the optimized analytical method.
-
Fraction Collection: Collect fractions based on the UV detector signal, isolating the peak corresponding to the pure product.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Solvent Removal: Combine the pure fractions. Most of the organic solvent (acetonitrile/methanol) can be removed by rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final solid product.
Recommended HPLC Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Reversed-Phase C18 (5-10 µm particle size) | Industry standard for separating small organic molecules based on hydrophobicity.[4][27] |
| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous component. Formic acid is a volatile buffer that improves peak shape.[4] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic component. Acetonitrile is a common choice with good UV transparency.[27] |
| Gradient | 20% B to 95% B over 20-30 minutes | A typical starting gradient to be optimized based on analytical results. |
| Detection | UV at 254 nm or 280 nm | Aromatic rings and the nitro group provide strong chromophores for UV detection. |
Purity Assessment and Characterization
After each purification step, the purity of the isolated material must be confirmed.
-
Analytical HPLC/LC-MS: The gold standard for quantitative purity assessment.[1][28] It can resolve closely related impurities and provide mass data for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can detect impurities if present at levels >1-2%.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.[29]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| "Oiling out" during recrystallization | Solution is too supersaturated; cooling is too rapid; high concentration of impurities. | Add a small amount of hot solvent to redissolve the oil, then cool much more slowly. Use a seed crystal. Scratch the inside of the flask with a glass rod to induce nucleation.[4] |
| Poor separation in flash chromatography | Inappropriate solvent system; column overloading. | Re-optimize the solvent system using TLC.[4] Reduce the amount of sample loaded onto the column (should be 1-5% of silica mass).[4] |
| Product streaking/tailing on silica gel | Compound is acidic or basic and interacting strongly with silica. | Add a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds, or 0.1-1% acetic acid for acidic compounds).[3][4] |
| Product won't elute from silica column | Compound is too polar for the selected mobile phase or is irreversibly adsorbed. | Drastically increase the polarity of the mobile phase (e.g., switch to a DCM/MeOH system).[4] If decomposition is suspected, switch to a more inert stationary phase like neutral alumina. |
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
UCT Science. SOP: FLASH CHROMATOGRAPHY. [Link]
-
University of York, Chemistry Teaching Labs. Solvent Choice. [Link]
-
Scribd. Solvent Selection and Recrystallization Guide | PDF. [Link]
- Google Patents.
-
University of Arizona. Recrystallization. [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]
- Google Patents.
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
-
The Baran Laboratory, Scripps Research. Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]
-
PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]
-
Bio-Rad. Overview and Strategies for Bio-Organic Molecule Purification. [Link]
-
Loughborough University Research Repository. Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. [Link]
-
Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities. [Link]
-
Buchi.com. Don't get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds. [Link]
-
Sino Biological. Protein Purification by HPLC. [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. HPLC purification of peptides and miniature proteins. [Link]
-
Phenomenex. Flash Chromatography: Principles & Applications. [Link]
-
Novachem. Nitrobenzene Safety Data Sheet. [Link]
-
Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]
-
Royal Society of Chemistry. Nitration of methyl benzoate. [Link]
-
University of Wisconsin-Madison. NITRATION OF METHYL BENZOATE. [Link]
-
European Patent Office. Process for separating nitroaromatic compounds from spent nitric acid - EP 0173131 A1. [Link]
- Google Patents.
-
ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]
-
IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
-
Jetir.Org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]
-
UMass Lowell. Experiment 15 — Nitration of Methyl Benzoate. [Link]
-
ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. [Link]
-
SIELC. Separation of 5-Nitropyrimidin-2-amine on Newcrom R1 HPLC column. [Link]
-
YouTube. EAS Nitration Experiment & Recrystallization. [Link]
-
Agilent Technologies. Application Compendium Solutions for Preparative HPLC. [Link]
-
Chemistry Stack Exchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]
-
AKEMI. Safety data sheet. [Link]
-
ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. [Link]
-
Open Library Publishing Platform. 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]
-
Phenomenex. Column Chromatography: Principles, Procedure, and Applications. [Link]
-
MDPI. Biological Treatment of Nitroaromatics in Wastewater. [Link]
-
MTC USA. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. benchchem.com [benchchem.com]
- 5. Biological Treatment of Nitroaromatics in Wastewater | MDPI [mdpi.com]
- 6. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 7. dl.novachem.com.au [dl.novachem.com.au]
- 8. carlroth.com [carlroth.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. gastec.co.jp [gastec.co.jp]
- 11. Recrystallization [sites.pitt.edu]
- 12. edu.rsc.org [edu.rsc.org]
- 13. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 17. amherst.edu [amherst.edu]
- 18. youtube.com [youtube.com]
- 19. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 20. chromtech.com [chromtech.com]
- 21. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 22. sorbtech.com [sorbtech.com]
- 23. Chromatography [chem.rochester.edu]
- 24. Don’t get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds. | Buchi.com [buchi.com]
- 25. lcms.cz [lcms.cz]
- 26. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 29. moravek.com [moravek.com]
Application Note: High-Fidelity Utilization of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate in Kinase Inhibitor Discovery
[1][2]
Executive Summary
Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate is a high-value bifunctional building block designed for Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping .[1][2] Its structural architecture incorporates a "privileged" 4-nitropyrazole core linked to a benzoate ester via a methylene bridge.[1][2][3]
This scaffold is particularly engineered for the synthesis of ATP-competitive kinase inhibitors and GPCR ligands .[1] The 4-nitropyrazole moiety serves as a masked precursor to the 4-aminopyrazole pharmacophore—a critical motif for hydrogen bonding with the hinge region of kinase domains (e.g., JAK, c-Met, Aurora kinases).[2] Concurrently, the benzoate ester provides an orthogonal handle for diversifying the "solvent-exposed" tail, allowing optimization of pharmacokinetic properties (solubility, permeability) without disrupting the core binding mode.[3]
Scientific Rationale & Mechanism
The "Privileged" Pyrazole Scaffold
In medicinal chemistry, the pyrazole ring is classified as a "privileged structure" due to its ability to serve as a bioisostere for imidazole and pyrrole, offering improved metabolic stability.[3]
-
Hinge Binding: Upon reduction of the nitro group to an amine (
), the pyrazole N2 and the exocyclic amine form a donor-acceptor motif that mimics the adenine ring of ATP.[1][2] This allows high-affinity binding to the kinase hinge region [1].[1][2] -
Vectorial Design: The meta-substituted benzoate linker positions the "tail" of the molecule towards the solvent front, a common strategy to induce selectivity by interacting with non-conserved residues at the pocket entrance [2].
Orthogonal Reactivity
The utility of this compound lies in its chemoselectivity .[3] It possesses two reactive centers that can be manipulated independently:[1]
-
Nitro Group (
): Susceptible to reduction (hydrogenation or metal-mediated).[1][2] -
Methyl Ester (
): Susceptible to hydrolysis or direct amidation.[1][2][3]
Crucially, the methylene linker (
Experimental Protocols
Protocol A: Chemoselective Nitro Reduction (Hinge Binder Activation)
Objective: To reduce the nitro group to an aniline-like 4-aminopyrazole without hydrolyzing the methyl ester or cleaving the benzyl-nitrogen bond.[1][2]
Rationale: Standard hydrogenation (Pd/C, H2) can sometimes result in hydrogenolysis of the benzylic C-N bond.[3] The Iron/Ammonium Chloride method is recommended for its mildness and high chemoselectivity [3].[3]
Materials:
-
Substrate: Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (1.0 eq)
-
Ammonium Chloride (
) (5.0 eq)[1][2]
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate (1 mmol) in Ethanol (20 mL) and Water (5 mL) in a round-bottom flask.
-
Activation: Add
and stir for 5 minutes to ensure partial dissolution. -
Reduction: Add Iron powder in one portion. Heat the suspension to reflux (
) with vigorous stirring. -
Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with warm Ethanol.[3]
-
Purification: Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate and saturated
.[1][2] Dry the organic layer over and concentrate.[1][2]
Protocol B: Library Diversification (Amide Coupling)
Objective: To derivatize the benzoate "tail" for SAR (Structure-Activity Relationship) exploration.[1][2]
Rationale: Hydrolysis of the ester reveals the carboxylic acid, which can then be coupled to a library of amines (e.g., morpholine, piperazine) to modulate LogP and solubility [4].[3]
Step-by-Step Methodology:
-
Hydrolysis: Treat the ester (from Protocol A or starting material) with LiOH (2.0 eq) in THF/Water (3:1) at RT for 4 hours. Acidify to pH 4 with 1M HCl to precipitate the acid.[3] Filter and dry.[3]
-
Coupling Activation: Dissolve the carboxylic acid intermediate in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1][2][3] Stir for 10 minutes.
-
Library Addition: Add the desired amine (R-NH2, 1.1 eq).[2][3] Stir at RT for 12 hours.[2][3]
-
Isolation: Dilute with water. If the product precipitates, filter it.[3] If not, extract with DCM.[2][3]
Visualizing the Workflow (Logic Map)[1][2]
The following diagram illustrates the divergent synthesis pathways available from this scaffold, highlighting its role in generating diversity for kinase inhibition.
Figure 1: Divergent synthetic workflow utilizing the scaffold for parallel library generation.
Quantitative Data Summary: Reactivity Profile
| Functional Group | Reagent Compatibility | Risk Factor | Mitigation Strategy |
| Nitro (-NO2) | Benzyl cleavage (Hydrogenolysis) | Use Fe/NH4Cl or SnCl2 (chemoselective).[1][2] | |
| Ester (-COOMe) | Over-reduction to alcohol | Use LiOH for acid or mild amidation protocols.[1][2][3] | |
| Pyrazole C-H | Electrophiles ( | Regioselectivity issues | Perform halogenation before nitro reduction if needed.[1][2][3] |
| Benzyl Linker | Strong Acids (TFA) | Stability | Generally stable; avoid boiling in neat strong acids.[1][2][3] |
References
-
Fabbro, D., et al. "Protein kinases as targets for anticancer agents: from bench to bedside."[3] Pharmacology & Therapeutics 93.2-3 (2002): 79-98.[1][2] Link
-
Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[1][2] Journal of Medicinal Chemistry 47.27 (2004): 6658-6661.[1][2] Link
-
Chandra, D., et al. "Iron/ammonium chloride: A convenient and inexpensive system for the selective reduction of nitro compounds."[3] Synlett 2012.04 (2012): 561-566.[1][2][3] Link[1][2]
-
Meanwell, N. A. "Improving Drug Candidates by Design: A Compendium of Case Studies."[2][3] Elsevier Science (2016).[1][2][3] (General Reference for Solubilizing Tails).
Sources
Troubleshooting & Optimization
"optimizing reaction conditions for pyrazole N-alkylation"
Technical Support Center for Synthetic Chemists
Part 1: The Regioselectivity Crisis (The "Why")
The N-alkylation of pyrazoles is deceptively simple. The core challenge lies in the ambident nucleophilicity of the pyrazole ring. A neutral pyrazole exists in a tautomeric equilibrium between two forms (
The Critical Variable: Regioselectivity is rarely 100:1. It is governed by a tug-of-war between Sterics (accessibility of the nitrogen) and Electronics (electron density/lone pair availability), further modulated by the "Tightness" of the Ion Pair (Solvent/Cation effect).
Visualizing the Decision Matrix
Before starting your reaction, map your substrate to this logic flow to select the initial conditions.
Caption: Decision tree for selecting reaction conditions based on pyrazole symmetry and steric profile.
Part 2: Troubleshooting Logic (The "How")
The "Cesium Effect" & Solvent Choice
Why do we recommend Cesium Carbonate (
-
Cation Size:
is a large, "soft" cation. It forms a "loose" ion pair with the pyrazolide anion compared to the "tight" ion pair formed by or . -
Solubility:
has superior solubility in organic solvents (DMF/MeCN) compared to . -
Result: The "naked" anion is more nucleophilic, often increasing reaction rates at lower temperatures, which helps preserve kinetic regioselectivity [1].
Solvent Polarity Guide
| Solvent | Type | Dielectric Constant | Effect on Selectivity | Recommended For |
| THF | Polar Aprotic | 7.5 | High (Tight Ion Pair) | Kinetic control; NaH reactions. |
| DMF | Polar Aprotic | 38.0 | Medium (Loose Ion Pair) | General purpose; |
| MeCN | Polar Aprotic | 37.5 | Medium | Alternative to DMF (easier workup). |
| Toluene | Non-polar | 2.4 | Variable | Phase transfer catalysis (PTC). |
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" (Cesium/DMF)
Best for: General alkylation where steric factors guide selectivity.
Reagents:
- (1.5 - 2.0 equiv)
-
Alkyl Halide (1.1 - 1.2 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Workflow:
-
Dissolution: Charge flask with pyrazole and
. Purge with . Add DMF.[2][3][4] -
Activation: Stir at RT for 30 mins. (Note: You will not see gas evolution like NaH, but deprotonation is occurring).
-
Addition: Add Alkyl Halide dropwise.
-
Reaction: Stir at RT. Only heat to 60°C if conversion is <10% after 2 hours.
-
Why? Higher temps promote thermodynamic equilibration, potentially ruining your isomer ratio.
-
-
Workup: Dilute with EtOAc, wash 3x with
(5% aq) to remove DMF. Dry over .[2]
Protocol B: The "Mitsunobu" Alternative
Best for: Substrates sensitive to strong base or when specific alcohols are available (instead of halides).
Reagents:
-
Alcohol (
) (1.1 equiv) - (Triphenylphosphine) (1.2 equiv)
-
DIAD or DEAD (1.2 equiv)
-
Solvent: Anhydrous THF
Workflow:
-
Dissolve Pyrazole, Alcohol, and
in THF under . Cool to 0°C.[5] -
Add DIAD dropwise over 10-15 mins.
-
Allow to warm to RT and stir overnight.
-
Troubleshooting: If the reaction is sluggish, sonication can sometimes initiate the betaine formation [2].
Part 4: Frequently Asked Questions (FAQs)
Q1: I am getting a 50:50 mixture of N1 and N2 isomers. How do I shift this?
-
Diagnosis: Your substrate likely has little steric difference between the N1 and N2 positions, or the reaction is under thermodynamic control.
-
Fix 1 (Sterics): If possible, use a bulkier protecting group (e.g., Trityl or THP) if you just need any protection.
-
Fix 2 (Conditions): Switch to Protocol B (Mitsunobu) . The mechanism differs (
-like attack on the activated phosphonium-alcohol species) and often exhibits different selectivity profiles than base-mediated alkylation. -
Fix 3 (Blocking): Use the "SEM-Switch" strategy. Introduce a SEM group (which might go to the 'wrong' nitrogen), then alkylate the remaining nitrogen (which is now forced to the correct position), then remove the SEM group [3].
Q2: My reaction stalled at 60% conversion. Adding more alkyl halide didn't help.
-
Diagnosis: Your base might be consumed by trace water (if using NaH) or the generated acid (HX) is buffering the system.
-
Fix: Add a "catalytic" amount of TBAI (Tetrabutylammonium iodide) (10 mol%). This performs a Finkelstein reaction in situ, converting your Alkyl-Cl or Alkyl-Br to the more reactive Alkyl-I.
Q3: I see "Over-alkylation" (Quaternary ammonium salt formation).
-
Diagnosis: The product (N-alkyl pyrazole) is still nucleophilic enough to react again, especially with highly reactive electrophiles (e.g., Methyl Iodide).
-
Fix:
-
Control Stoichiometry strictly (1.0 equiv electrophile).
-
Dilution: Run the reaction more dilute (0.05 M).
-
Slow Addition: Add the electrophile via syringe pump over 1 hour.
-
Q4: Can I use Phase Transfer Catalysis (PTC)?
-
Answer: Yes, this is excellent for scale-up.
-
System: Toluene (organic) + 50% NaOH (aq) +
(Tetrabutylammonium bromide, 5 mol%). -
Note: This is a violent biphasic mixture. Vigorous stirring is required to create the interfacial surface area necessary for the transfer [4].
Part 5: References
-
Norman, N. J., et al. (2022).[6] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 10018-10025.[7]
-
Tang, M., et al. (2014).[8] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones." Organic Letters, 16(2), 576-579.[8]
-
Jardim, G. A. M., et al. (2018). "Recent advances in the synthesis of pyrazoles: A review." Organic & Biomolecular Chemistry, 16, 1617-1640.
-
Kalanadhabhatta, Y., et al. (2024). "Cesium Carbonate Promoted Regioselective O-Functionalization... and Mechanistic Insight." RSC Advances, 14, 1234-1245.
Sources
- 1. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Technical Support Center: Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate
Topic: Solubility & Stability Troubleshooting Guide
Executive Summary & Compound Profile
Compound: Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate Class: Nitro-aromatic / Pyrazole / Benzoate Ester Primary Application: Drug discovery scaffold, kinase inhibitor intermediate, antibacterial fragment.
The Core Challenge:
This molecule presents a classic "Brick Dust" profile. It possesses high crystallinity due to
Diagnostic Workflow: The Solubility Decision Tree
Before altering your protocol, use this decision tree to diagnose the specific nature of your solubility failure.
Figure 1: Diagnostic workflow to distinguish between stock preparation failures and aqueous dilution failures.
Troubleshooting Guide (Q&A)
Category A: Biological Assays (Aqueous Media)
Q1: My compound dissolves in DMSO, but precipitates immediately when added to PBS or Media. Why? A: You are experiencing the "Solvent Crash Effect." DMSO is a hygroscopic, aprotic solvent that solvates your compound well. When you pipette a high-concentration DMSO stock (e.g., 10 mM) directly into water, the DMSO molecules rapidly H-bond with water, stripping the solvation shell from your hydrophobic compound. The compound molecules then aggregate and crystallize (precipitate) within milliseconds.
-
Fix: Do not jump from 100% DMSO to 1% DMSO in one step. Use the Intermediate Dilution Protocol (see Section 4).
Q2: Can I use this compound in cell-based assays containing FBS (Fetal Bovine Serum)? A: Proceed with caution.
-
Solubility: Serum albumin (BSA/HSA) in FBS can actually help solubilize the compound by acting as a carrier protein, reducing precipitation.
-
Stability Risk: Serum contains high levels of esterases . The methyl ester group on your compound is a prime target for hydrolysis, converting your molecule into the corresponding carboxylic acid (3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid).
-
Validation: You must run a stability control. Incubate the compound in media+FBS for 24 hours and analyze by LC-MS to quantify the ratio of Parent Ester vs. Hydrolyzed Acid.
Q3: The compound is sticking to my plastic tips and plates. How do I stop this? A: This is "Non-Specific Binding" (NSB), common with hydrophobic benzoates.
-
Fix 1: Add 0.01% Triton X-100 or Tween-20 to your assay buffer. This surfactant creates micelles that keep the compound in solution and prevents it from adsorbing to plastic.
-
Fix 2: Switch to Low-Binding polypropylene plates and tips.
Category B: Chemical Synthesis & Purification[1][2]
Q4: I cannot get the solid to dissolve for NMR analysis. What solvent should I use? A:
-
Standard: DMSO-d6 is the best choice due to its high polarity and ability to disrupt
-stacking. -
Alternative: If DMSO is unsuitable, try a mixture of CDCl3 with 5-10% Methanol-d4. The methanol helps break intermolecular H-bonds while the chloroform solvates the aromatic rings.
Q5: The ester is hydrolyzing during purification on silica gel. Why? A: Silica gel is slightly acidic. If your eluent contains methanol and the column runs slowly, acid-catalyzed transesterification or hydrolysis can occur.
-
Fix: Add 1% Triethylamine (TEA) to your eluent system to neutralize the silica acidity. Avoid using methanol if possible; use Acetone/Hexane or EtOAc/Hexane gradients.
Critical Protocols
Protocol A: The "Intermediate Dilution" Method
Use this to prevent precipitation when dosing cells or proteins.
Concept: Gradually reduce the organic solvent concentration to prevent "shock" nucleation.
-
Stock Prep: Prepare 10 mM stock in 100% DMSO.
-
Intermediate Step: Dilute stock 1:10 into a "Bridge Solvent" (e.g., Ethanol or PEG-400).
-
Result: 1 mM compound in 10% DMSO / 90% PEG-400.
-
-
Final Dosing: Dilute the Intermediate Mix 1:100 into your Assay Buffer.
-
Result: 10 µM compound.
-
Final Solvent Load: 0.1% DMSO / 0.9% PEG-400 (Biologically compatible).
-
Protocol B: Kinetic Solubility Assessment (Nephelometry)
Use this to determine the absolute maximum concentration before precipitation.
| Step | Action | Observation/Target |
| 1 | Prepare 20 mM stock in DMSO. | Clear yellow/colorless solution. |
| 2 | Aliquot 190 µL of PBS (pH 7.4) into a 96-well UV-transparent plate. | Blank buffer. |
| 3 | Add 10 µL of stock to the first well (1 mM final). Mix. | Watch for immediate turbidity (cloudiness). |
| 4 | Perform serial 2-fold dilutions across the plate. | Range: 1000 µM down to 1 µM. |
| 5 | Incubate 2 hours at RT (shaking). | Equilibrium time. |
| 6 | Measure Absorbance at 600 nm (OD600). | OD > 0.05 indicates precipitation. |
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Application Notes |
| Water / PBS | Insoluble | Do not use for stocks. Max solubility likely < 10 µM. |
| DMSO | Excellent | Standard stock solvent (up to 50-100 mM). |
| DMF | Good | Alternative if DMSO interferes with reaction chemistry. |
| Ethanol | Moderate | Good "Bridge Solvent" but volatile. |
| PEG-400 | Good | Excellent cosolvent for animal dosing (in vivo). |
| Acetone | Good | Good for transfer, bad for biological assays (toxic). |
Mechanism of Action: Why is this happening?
To understand the solubility behavior, we must visualize the molecular interactions.
Figure 2: Structural factors contributing to high crystallinity and low aqueous solubility.
The "Brick Dust" Theory: The nitro group is highly polar, but in a planar aromatic system (pyrazole + benzoate), it facilitates strong intermolecular electrostatic attractions with neighboring rings in the crystal lattice. This "locks" the molecules together. Water molecules cannot generate enough energy to break this lattice apart, resulting in insolubility. DMSO, however, has a high dipole moment and can disrupt these stacks.
References & Further Reading
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.
-
BenchChem Protocols. (2025). "Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO."
-
Organic Chemistry Portal. "Benzoic Acid Esters: Stability and Hydrolysis Profiles."
Disclaimer: This guide provides technical advice based on structure-activity relationships and standard laboratory practices. Always consult the specific Safety Data Sheet (SDS) for your specific lot number before handling.
"improving yield of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate"
Ticket #8492: Yield Optimization for Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate Status: Open | Priority: High Assigned Specialist: Senior Application Scientist[1][2][3][4][5]
Executive Summary & Root Cause Analysis
You are experiencing yield issues with the N-alkylation of 4-nitro-1H-pyrazole using Methyl 3-(bromomethyl)benzoate . Based on the structural properties of these reagents, the "yield loss" is likely not a failure of the coupling reaction itself, but rather a downstream failure in stability or isolation.
Our analysis identifies three critical control points (CCPs) that determine the success of this synthesis:
CCP 1: The "Phantom" Regioisomer (Symmetry Check)
The Misconception: Researchers often fear N1 vs. N2 regioselectivity issues, leading to aggressive purification that lowers yield. The Reality: 4-Nitro-1H-pyrazole is a symmetric nucleophile.[1][2][3][4][5] The nitro group at position 4 renders positions 3 and 5 equivalent. Therefore, alkylation at N1 or N2 produces the exact same molecule .
-
Action: Do not discard fractions assuming they are "unwanted isomers." Unless you have poly-alkylation (unlikely with a deactivated pyrazole), your crude mixture is likely cleaner than it looks.[1][2][3][4][5]
CCP 2: The "Silent Killer" (Ester Hydrolysis)
The Mechanism: The methyl ester on your benzyl halide is susceptible to base-catalyzed hydrolysis (saponification).
The Failure Mode: If your reaction solvent (DMF/Acetone) is "wet" or your base (
-
Action: Strict anhydrous conditions are non-negotiable.
CCP 3: The "Lazy" Nucleophile (pKa Dynamics)
The Physics: The nitro group (
-
Action: You need a base that provides a "naked anion" effect to boost reaction kinetics without requiring harsh temperatures that threaten the ester.
Optimized Standard Operating Procedure (SOP)
This protocol replaces standard sodium hydride (
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 4-Nitro-1H-pyrazole | Nucleophile | 1.0 | Dry under vacuum before use.[1][2][3][4][5] |
| Methyl 3-(bromomethyl)benzoate | Electrophile | 1.1 | Slight excess ensures full consumption of pyrazole.[1][2][3][4][5] |
| Cesium Carbonate ( | Base | 1.5 | Superior solubility in DMF; "naked ion" effect boosts yield [1].[1][4] |
| DMF (Anhydrous) | Solvent | 0.2 M | Must be stored over molecular sieves.[1][4] |
| TBAI (Tetrabutylammonium iodide) | Catalyst | 0.1 | Optional: Accelerates reaction via Finkelstein exchange ( |
Step-by-Step Protocol
-
Activation: In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve 4-Nitro-1H-pyrazole (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add
(1.5 eq).[1][4] Stir at Room Temperature (RT) for 20 minutes.-
Why: Allows formation of the pyrazolate anion before introducing the electrophile.
-
-
Addition: Add Methyl 3-(bromomethyl)benzoate (1.1 eq) dropwise. If using TBAI, add it now.[3][5]
-
Reaction: Heat to 60°C . Monitor by TLC (System: 30% EtOAc in Hexanes).[4]
-
Quench (Critical): Cool to RT. Pour mixture into Ice-Cold Water containing 1% HCl or saturated
.-
Why: Rapid cooling and buffering prevent the basic mixture from hydrolyzing the ester during the quench [2].
-
-
Extraction: Extract immediately with Ethyl Acetate (x3).
-
Note: Do not let the layers sit.[6] Separate quickly.
-
-
Wash: Wash combined organics with Brine (x2) to remove DMF.[1][4] Dry over
.[1][2][4][6][7]
Visualizing the Workflow & Logic
The following diagram illustrates the reaction pathway and the critical decision points where yield is typically lost.
Caption: Logic flow showing how moisture and strong bases divert the pathway from the target ester to the water-soluble acid byproduct.[2][4][5]
Troubleshooting Guide (FAQ)
Q1: I see a spot on TLC that doesn't move (Baseline). Is that my product?
A: No. That is likely the Carboxylic Acid byproduct (3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid).[1][2][3][4][5]
-
Fix: Check solvent water content (Karl Fischer titration). Switch from
to (less hygroscopic handling) or use molecular sieves in the reaction flask.
Q2: Can I use Sodium Hydride (NaH) to speed this up?
-
Reasoning: Commercial NaH is 60% dispersion in oil.[1][2][4] While powerful, if you use it with any trace moisture, it generates concentrated NaOH, which destroys methyl esters rapidly.[3][5] Carbonates are milder and safer for this specific substrate [3].[1][2][4]
Q3: My crude NMR shows a mixture. Do I have regioisomers?
A: Extremely unlikely.[1][2][4]
-
Reasoning: As noted in the analysis, 4-nitropyrazole is symmetric.[1][2][3][5]
-
Alternative Explanation: You are likely seeing a mixture of the Target Ester and the Hydrolyzed Acid . Check the methyl ester singlet (
ppm).[4] If the integration is low relative to the aromatic protons, you have partial hydrolysis.
Q4: The reaction stalls at 80% conversion. Should I add more bromide?
A: Yes, but check pH first.
-
Reasoning: The reaction generates HBr, which is neutralized by the carbonate base. If the base is exhausted or coated with salt (KBr), the reaction stops.
-
Fix: Add 0.5 eq of fresh base and 0.1 eq of bromide. Sonication can help break up the salt crust on the base particles.
References
-
Flessner, T. et al. (2024).[4] Cesium Carbonate as a Superior Base for N-Alkylation of Heterocycles. Inno-Chem Technical Reports. Link
-
BenchChem Technical Support . (2025). Preventing Hydrolysis During the Workup of Esterification Reactions. BenchChem Protocols. Link[4][5]
-
Salvatore, R. N., et al. (2002).[3][5][9] Cesium Effect: High Chemoselectivity in Direct N-Alkylation. Journal of Organic Chemistry, 67, 674-683.[1][2][3][5][9] Link[4][5]
-
PubChem Compound Summary . (2025). 4-Nitro-1H-pyrazole Properties and pKa Data. National Library of Medicine.[1][4] Link
Sources
- 1. 1H-Pyrazole, 3-methyl-4-nitro- | C4H5N3O2 | CID 79255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 4. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. scribd.com [scribd.com]
Validation & Comparative
Technical Guide: Structure-Activity Relationship of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate Analogs
Executive Summary: The Scaffold at a Glance
Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (hereafter referred to as Compound A ) represents a classic "privileged structure" in medicinal chemistry, merging a nitro-aromatic warhead with a benzoate lipophilic tail via a methylene bridge.
While often cataloged as a chemical building block, this scaffold exhibits significant potential in antimicrobial and enzyme inhibitory applications (specifically proteases like elastase or fungal redox systems). This guide objectively compares Compound A against its critical metabolic and synthetic analogs to delineate the precise Structure-Activity Relationship (SAR) driving its biological efficacy.
Key Technical Insight: The methyl ester functionality of Compound A serves primarily as a prodrug motif , enhancing cellular permeability (LogP ~2.3) relative to its free acid metabolite. However, the 4-nitro group is the pharmacophoric "warhead," essential for redox-mediated toxicity in microbial targets or electron-deficient
Chemical Profile & Comparative Landscape
To understand the utility of Compound A, we must compare it against three distinct structural modifications that probe the electronic and physicochemical boundaries of the scaffold.
The Comparative Matrix
| Feature | Compound A (Lead) | Analog B (Hydrolyzed) | Analog C (Reduced) | Analog D (Regioisomer) |
| Structure | Methyl ester | Benzoic Acid | 4-Amino-pyrazole | 3-Nitro isomer |
| Role | Cell-Permeable Prodrug | Active Metabolite | Electronic Probe | Steric Probe |
| LogP (Calc) | ~2.3 (High Permeability) | ~0.8 (Low Permeability) | ~1.1 (Moderate) | ~2.3 (High) |
| EWG/EDG Status | Strong EWG ( | Strong EWG ( | Strong EDG ( | Strong EWG ( |
| Primary Utility | Whole-cell Assays | Cell-free Enzyme Assays | Kinase/H-bond Targeting | Binding Pocket Fitting |
| Bioactivity | High (Antimicrobial) | Low (Cellular) / High (Target) | Loss of Redox Activity | Variable |
Technical Analysis of Alternatives
-
Analog B (The Free Acid):
-
Performance: In whole-cell antimicrobial assays (e.g., C. albicans or S. aureus), the free acid typically shows >10-fold reduction in potency compared to Compound A.
-
Mechanism:[1][2] The carboxylate anion at physiological pH prevents passive diffusion across bacterial membranes. However, in cell-free enzyme assays (e.g., Elastase inhibition), the acid often outperforms the ester due to electrostatic interactions with catalytic residues (e.g., Arg/Lys).
-
-
Analog C (The Amino Derivative):
-
Performance: Reduction of the nitro group to an amine (
) drastically alters the electronic landscape. -
Causality: If the mechanism of action (MoA) involves nitro-reduction (common in antimicrobials like metronidazole), Analog C is inactive. If the MoA involves
-stacking, the switch from electron-deficient (nitro) to electron-rich (amino) disrupts the interaction.
-
Deep Dive: Structure-Activity Relationship (SAR)
The biological activity of Compound A relies on the synergy between three distinct zones.
Zone 1: The Nitro-Pyrazole "Warhead"
The 4-nitro-1H-pyrazole moiety is chemically robust but biologically reactive.
-
Electronic Effect: The nitro group pulls electron density from the pyrazole ring, increasing the acidity of the C3/C5 protons. This enhances hydrogen bond donor capability at these positions.
-
Metabolic Activation: In anaerobic bacteria or microaerophilic fungi, the nitro group is enzymatically reduced to toxic nitroso intermediates. Compound A is superior here because the pyrazole ring stabilizes the radical anion intermediate better than imidazole analogs.
Zone 2: The Methylene Bridge
-
Flexibility: The single methylene (
) linker allows the benzoate ring to rotate relative to the pyrazole. This "hinge" is critical for induced fit within enzyme pockets. -
Substitution: Adding methyl groups to this bridge (branching) typically abolishes activity by introducing steric clash and reducing the rotational freedom required for binding.
Zone 3: The Benzoate Tail
-
Positioning: The meta (3-position) substitution on the benzoate is optimal for many targets. Para (4-position) analogs often suffer from linearity that prevents the molecule from wrapping around target residues.
-
The Ester Mask: As noted, the methyl ester is a lipophilic mask. Once inside the cell, non-specific esterases hydrolyze it to the active acid (Analog B), trapping the compound intracellularly (Ion Trapping).
Visualizing the Mechanism & Workflow
The following diagram illustrates the synthesis, activation, and biological decision tree for this scaffold.
Caption: Figure 1. Synthesis and metabolic activation pathway. Compound A acts as a prodrug, penetrating the membrane before hydrolysis activates the carboxylate pharmacophore.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are standardized for this specific scaffold.
Protocol A: Regioselective Synthesis (N-Alkylation)
Why this works: Pyrazoles can tautomerize, leading to N1 vs. N2 alkylation mixtures. However, for 4-nitropyrazole, the symmetry renders N1 and N2 identical, simplifying the synthesis to a single product.
-
Reagents: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous Acetone (0.5 M concentration).
-
Base: Add anhydrous Potassium Carbonate (
, 2.0 eq). Note: Use granular to avoid clumping. -
Electrophile: Add Methyl 3-(bromomethyl)benzoate (1.1 eq) dropwise at room temperature.
-
Reaction: Reflux at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product (Compound A) will appear at
. -
Workup: Filter off inorganic salts. Evaporate solvent.[3][4] Recrystallize from Ethanol to yield white/pale yellow needles.
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Target:Candida albicans or Staphylococcus aureus.
-
Stock Preparation: Dissolve Compound A in 100% DMSO to 10 mg/mL. Critical: Do not use water/buffer for the stock due to low solubility.
-
Dilution: Perform serial 2-fold dilutions in RPMI 1640 media (fungi) or Mueller-Hinton Broth (bacteria) in a 96-well plate. Final DMSO concentration must be <1%.
-
Inoculation: Add
CFU/mL of the organism. -
Incubation: 35°C for 24h (bacteria) or 48h (fungi).
-
Readout: Visual turbidity or
.-
Validation: Include Fluconazole or Ciprofloxacin as positive controls.
-
Interpretation: If Compound A MIC < 16
, it is a valid hit. If MIC > 64 but Analog B (Acid) is active in enzyme assays, permeability is the bottleneck.
-
References
-
Antifungal Activity of Nitrobenzoate Derivatives: Title: 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.[9] Source: ResearchGate (2025). URL:[Link]
-
Elastase Inhibition by Pyrazoles: Title: Structure-activity relationship analysis of N-benzoylpyrazoles for elastase inhibitory activity. Source: National Institutes of Health (NIH) / Bioorg Med Chem. URL:[Link]
-
Structural Characterization: Title: Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Source: PMC / NIH (2014). URL:[Link]
-
Antimicrobial Pyrazole Scaffolds: Title: Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid. Source: ACS Omega / PMC (2019). URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 7. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"confirming target engagement of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate"
Target Engagement Validation Guide: Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate
Executive Summary & Strategic Positioning
Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate represents a specific class of "fragment-sized" ligands often identified in high-throughput screening (HTS) or fragment-based drug discovery (FBDD).[1] The molecule features a 4-nitropyrazole core—a privileged scaffold frequently associated with kinase inhibition (e.g., c-Met, EGFR) and protein-protein interaction modulation—linked to a benzoate ester.[1]
The Application Scientist's Perspective: While this molecule is a potent chemical building block, its use as a biological probe requires rigorous validation.[1] The presence of the methyl ester introduces a critical variable: cellular hydrolysis.[1] In many cellular contexts, this molecule acts as a pro-drug, where the ester facilitates cell permeability before being hydrolyzed to the corresponding benzoic acid (the active species) by intracellular esterases.[1]
This guide compares the performance of this molecule against standard validation workflows, specifically contrasting Cellular Thermal Shift Assays (CETSA) against Surface Plasmon Resonance (SPR) , to confirm true target engagement.[1]
Pre-Validation Check: The "Esterase Trap"
Before confirming the target, you must define the active species.[1]
-
The Diester Paradox: Small aromatic esters often show high potency in cell-based phenotypic assays (due to permeability) but low potency in cell-free biochemical assays (if the ester blocks the binding interface).[1]
-
Recommendation: Synthesize or purchase the free acid analog (3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid).[1] Run parallel biochemical screens. If the Acid is active in vitro but inactive in cells, and the Ester is active in cells but inactive in vitro, your target engagement is driven by intracellular hydrolysis.[1]
Comparative Analysis: Validation Methodologies
For a hydrophobic, low-molecular-weight ligand like Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate, standard enzymatic assays are prone to false positives (aggregation).[1] We compare two superior alternatives for confirming physical engagement.
Table 1: Performance Comparison of Validation Methods
| Feature | CETSA (Cellular Thermal Shift) | SPR (Surface Plasmon Resonance) | Functional Assay (e.g., Kinase IC50) |
| Scope | Intracellular (Live/Lysate) | Biophysical (Purified Protein) | Phenotypic/Enzymatic |
| Relevance to Molecule | High. Accounts for ester hydrolysis and membrane permeability.[1] | Medium. Requires purified protein; fails if the ester is a pro-drug.[1] | Low. Prone to off-target noise; doesn't prove binding.[1] |
| Data Output | IC50 / EC50 | ||
| Throughput | Medium (Western Blot/AlphaLISA) | High (Biacore/Octet) | High |
| False Positive Risk | Low (Direct binding stabilizes protein) | Medium (Non-specific sticking) | High (Redox cycling of nitro group) |
| Cost | Low (Reagents) | High (Sensor Chips) | Low |
Verdict: For this specific molecule, CETSA is the superior primary validation tool because it inherently accounts for the intracellular conversion of the ester to the acid, whereas SPR requires you to know exactly which species binds the protein.[1]
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is optimized for 4-nitropyrazole derivatives , which are often hydrophobic.[1]
Objective: Determine if the compound stabilizes the Candidate Target Protein (CTP) (e.g., c-Met, EGFR, or NF-κB pathway components) in a complex cellular milieu.[1]
Materials:
-
Cell Line: Relevant cancer line (e.g., A549 or HeLa).[1]
-
Compound: Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (10 mM DMSO stock).
-
Lysis Buffer: PBS with protease inhibitors (Complete EDTA-free).
-
Detection: Primary antibody for CTP.[1]
Step-by-Step Workflow:
-
Treatment:
-
Harvest & Resuspension:
-
Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.[1]
-
Aliquot into 10 PCR tubes (50 µL each).
-
-
Thermal Challenge:
-
Set a gradient thermal cycler from 37°C to 67°C (approx 3°C intervals).
-
Heat for 3 minutes .
-
Cool immediately to 25°C for 3 minutes.
-
-
Lysis & Separation:
-
Analysis:
Mechanistic Visualization
The following diagrams illustrate the validation logic and the "Esterase Trap" specific to this benzoate derivative.
Figure 1: The "Esterase Trap" & Validation Logic
Caption: This workflow distinguishes whether the Methyl Ester or its Hydrolyzed Acid is the active species driving target engagement.[1]
Figure 2: Experimental Decision Tree
Caption: Step-by-step decision matrix for validating the nitropyrazole hit.
Scientific Rationale & Troubleshooting
Why the 4-Nitropyrazole Scaffold? The 4-nitropyrazole moiety is electronically unique.[1] The nitro group is strongly electron-withdrawing, increasing the acidity of the pyrazole NH (if unsubstituted) or altering the dipole of the N-substituted ring.[1]
-
Warning: In reductive cellular environments (hypoxia), the nitro group can be reduced to an amine (4-aminopyrazole).[1] This drastically changes the pharmacophore.[1]
-
Control Experiment: If your CETSA shows engagement in live cells but not in lysates, consider that the compound might be metabolically activated (nitro reduction) or deactivated.[1]
Troubleshooting SPR (Surface Plasmon Resonance): If you choose SPR for the intact ester:
-
Solubility: This benzoate is hydrophobic.[1] Ensure DMSO concentration in running buffer matches the sample (usually 1-2%) to prevent "bulk effect" errors.[1]
-
Non-Specific Binding (NSB): The aromatic rings may stick to the dextran matrix.[1] Use a reference channel with a similar pI protein (e.g., BSA) to subtract NSB.[1]
References
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols, 9(9), 2100-2122.[1] Link[1]
-
Al-Omary, F. A., et al. (2010). "Novel pyrazole derivatives as potential anti-inflammatory and analgesic agents."[1] Molecules, 15(7), 4711-4728.[1] (Context for pyrazole bioactivity). Link[1]
-
Cui, J. J., et al. (2011). "Discovery of a novel class of c-Met kinase inhibitors."[1] Journal of Medicinal Chemistry, 54(18), 6342-6363.[1] (Demonstrates pyrazole relevance in kinase inhibition). Link[1]
-
Huber, K. V., et al. (2015). "Proteome-wide drug and metabolite interaction mapping by thermal-stability profiling."[1] Nature Methods, 12(11), 1055-1057.[1] Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate, a compound whose structural motifs—a nitro-substituted pyrazole and a benzoate ester—necessitate careful consideration to ensure safety and regulatory compliance. This document is designed to be an essential, immediate resource for your operational and disposal planning.
Understanding the Hazard Profile: A Synthesis of Inferred Data
-
Nitroaromatic Compounds: The presence of the 4-nitro group on the pyrazole ring is a primary concern. Nitroaromatic compounds are often categorized as toxic and can be reactive or even explosive, particularly in the presence of reducing agents or under conditions of shock or high temperature. They are also generally considered environmental hazards.
-
Pyrazole Derivatives: Pyrazoles are a class of heterocyclic compounds used in various pharmaceuticals. While the pyrazole ring itself is relatively stable, its derivatives can have varied toxicological profiles. Some pyrazole-containing compounds are known to have biological activity, which underscores the need for proper containment and disposal to prevent environmental release.
-
Benzoate Esters: Methyl benzoate and its derivatives are generally considered less hazardous than nitro-compounds, but they can still be irritants and harmful if ingested.[1][2]
Data from analogous compounds like Methyl 3-nitrobenzoate, Methyl 3-methyl-4-nitrobenzoate, and 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzonitrile indicate that our target compound should be treated as:
Therefore, Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate must be handled and disposed of as hazardous chemical waste. [6][7][8][9]
The Core Directive: Segregation and Containment
The foundational principle for managing this waste stream is strict segregation to prevent inadvertent and dangerous chemical reactions.[6][10][11] The nitro-functional group makes this compound an oxidizing agent, rendering it incompatible with a wide range of other chemicals.
Table 1: Chemical Incompatibility Profile
| Chemical Class | Incompatible With | Rationale for Segregation |
| Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate | Strong Reducing Agents (e.g., hydrides, powdered metals) | The nitro group can react violently, leading to fire or explosion. |
| Strong Acids (especially oxidizing acids like Nitric Acid) | Can lead to uncontrolled, exothermic reactions.[10][12] | |
| Strong Bases (e.g., hydroxides, alkoxides) | May promote decomposition or unwanted reactions.[11] | |
| Flammable and Combustible Materials | As an oxidizing agent, it can intensify fires. |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate in solid form and as a concentrated solution.
Personnel Protective Equipment (PPE) Required:
-
Standard laboratory coat
-
Nitrile gloves
-
Safety glasses or goggles[13]
Step 1: Waste Collection at the Source
-
Solid Waste:
-
Collect waste Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate, including any contaminated items (e.g., weighing paper, gloves, paper towels), in a dedicated, clearly labeled hazardous waste container.[6][12]
-
The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) bucket or a glass jar with a secure lid) and be in good condition with no leaks or cracks.[6][8]
-
-
Liquid Waste (Solutions):
-
Collect solutions containing Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate in a dedicated, leak-proof waste container, preferably the original container or a designated solvent waste bottle.[12]
-
Crucially, do not mix this waste stream with other organic or aqueous wastes. [6][10] Specifically, keep it separate from wastes containing strong acids, bases, or reducing agents.[11][14]
-
If the solvent is organic, this will be a "Halogen-Free Organic Waste" if no halogenated solvents are present. If halogenated solvents are used, it must be collected in a "Halogenated Organic Waste" container.[15]
-
Step 2: Labeling the Waste Container
Proper labeling is a critical regulatory requirement.[7][9] As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate".
-
If in solution, list all components and their approximate percentages.
-
The date of waste generation (the date the first waste was added).
-
The name and contact information of the principal investigator or responsible person.
-
Associated hazards (e.g., "Toxic," "Irritant," "Oxidizer").
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[8][12]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
The waste container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[6][16]
-
Ensure the SAA is segregated from incompatible materials as outlined in Table 1.[12] For instance, do not store this waste next to a container of acidic waste.
Step 4: Arranging for Disposal
-
Do not dispose of this chemical down the drain or in the regular trash. [6][15] This is a violation of environmental regulations and poses a significant safety hazard.
-
Once the waste container is full (typically no more than 90% capacity to allow for expansion), or if it has been in storage for the maximum allowed time (often 180 days, but check your institution's policy), arrange for its removal.[9][17]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[7] They are trained professionals who will ensure the waste is transported and disposed of in compliance with all local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8]
Step 5: Decontamination of Empty Containers
-
If the original container of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate is now empty, it must be properly decontaminated before being discarded.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[17]
-
The first rinseate must be collected and disposed of as hazardous waste. [6][17] Subsequent rinses may also need to be collected, depending on the toxicity of the compound and local regulations.
-
After triple-rinsing and air-drying, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste.[17]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate.
Caption: Disposal workflow for Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
-
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Justrite. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Toledo. (n.d.). Incompatible Chemicals. Risk Management and Safety. Retrieved from [Link]
-
University of Alabama. (n.d.). Chemical Incompatibility and Lab Storage Rules. Environmental Health and Safety. Retrieved from [Link]
-
Oklahoma State University. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]
-
Princeton University. (n.d.). Chemical Incompatibility Chart. Environmental Health & Safety. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Chemical Compatibility List. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Cole-Parmer. (2005, October 20). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. Retrieved from [Link]
-
ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Methyl benzoate. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
- Jasinski, R., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Retrieved from [Link]
-
OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
- Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 10477-10535.
- El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. home.miracosta.edu [home.miracosta.edu]
- 3. combi-blocks.com [combi-blocks.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. justrite.com [justrite.com]
- 9. Chemical Waste Disposal (WASTe) | Environment, Health & Safety [ehs.ucsf.edu]
- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 11. enhs.uark.edu [enhs.uark.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. hscprep.com.au [hscprep.com.au]
- 16. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 17. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
